molecular formula C23H19F4N5O3 B2528536 2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922847-14-1

2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2528536
CAS No.: 922847-14-1
M. Wt: 489.431
InChI Key: RAAIOLZVPQEXOG-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H19F4N5O3 and its molecular weight is 489.431. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to the chemical structure , has been reported as selective ligands for the translocator protein (18 kDa). These compounds, particularly DPA-714 and its derivatives, have been designed with fluorine atoms in their structures, allowing for labeling with fluorine-18. This facilitates in vivo imaging using positron emission tomography (PET), making these compounds valuable tools in neuroimaging and the study of neuroinflammatory processes. The synthesis of [18F]DPA-714 has been automated, demonstrating the compound's potential as an in vivo PET radiotracer, especially in models of neuroinflammation (Dollé et al., 2008).

Ligands for Peripheral Benzodiazepine Receptors

Fluoroethoxy and fluoropropoxy substituted compounds within the 2-phenylpyrazolo[1,5-a]pyrimidine series have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), distinguishing them from central benzodiazepine receptors (CBRs). These compounds, particularly [18F]PBR102 and [18F]PBR111, have been synthesized and evaluated through biodistribution studies in rats. The distribution of radioactivity paralleled the known localization of PBRs, suggesting their utility in studying PBR expression in neurodegenerative disorders using PET imaging (Fookes et al., 2008).

Translocator Protein 18 kDa (TSPO) Ligands

A series of pyrazolo[1,5-a]pyrimidines, related to the compound of interest, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds, including fluoroalkyl- and fluoroalkynyl-analogues, displayed subnanomolar affinity for TSPO, comparable to known ligands. Two derivatives were radiolabeled with fluorine-18, and their biodistribution was investigated through in vitro autoradiography and PET imaging on rodent models of neuroinflammation. The brain uptake and local accumulation of these compounds in lesions confirm their potential as in vivo PET radiotracers (Damont et al., 2015).

Mechanism of Action

This compound acts as a potent, orally active DPP-IV inhibitor . It has an IC50 value of 18 nM, indicating a high level of potency . It also has excellent selectivity over other proline-selective peptidases, oral bioavailability in preclinical species, and in vivo efficacy in animal models .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F4N5O3/c24-17-4-6-18(7-5-17)35-13-20(33)28-8-9-32-21-19(11-30-32)22(34)31(14-29-21)12-15-2-1-3-16(10-15)23(25,26)27/h1-7,10-11,14H,8-9,12-13H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAIOLZVPQEXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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